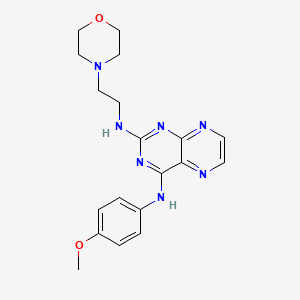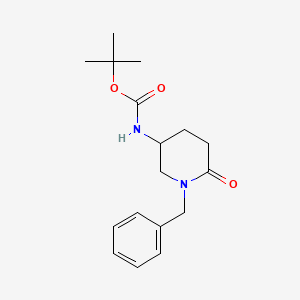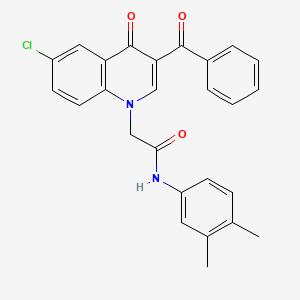![molecular formula C14H10BrClO2 B2645354 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde CAS No. 667437-87-8](/img/structure/B2645354.png)
2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde is an organic compound with the molecular formula C14H10BrClO2 and a molecular weight of 325.59 g/mol . It is characterized by the presence of a bromobenzyl group and a chlorobenzaldehyde moiety, making it a valuable intermediate in organic synthesis and various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 5-chlorosalicylaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol reacts with the aldehyde to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid
Reduction: 2-[(3-Bromobenzyl)oxy]-5-chlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde is largely dependent on its chemical structure and the specific reactions it undergoes. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions . These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromobenzyl)oxy]-5-fluorobenzaldehyde
- 2-[(3-Bromobenzyl)oxy]-5-methylbenzaldehyde
- 2-[(3-Bromobenzyl)oxy]-5-nitrobenzaldehyde
Uniqueness
2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules . This dual halogenation provides distinct chemical properties that can be leveraged in various synthetic and research applications .
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]-5-chlorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWGUKXEGWKCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one](/img/structure/B2645271.png)
![3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2645274.png)



![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)


![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)

![1-(2,5-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2645287.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2645289.png)

